molecular formula C29H38N2O6 B11929926 (2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B11929926
M. Wt: 510.6 g/mol
InChI Key: MOTJMGVDPWRKOC-XTBZXYEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of atrasentan involves several synthetic routes. One method starts with heliotropin, which reacts with malonic acid to generate substituted benzene acrylic acid. This intermediate is then esterified to obtain substituted benzene acrylic acid methyl ester. The methyl ester undergoes cyclization, hydrogenation, substitution, and hydrolyzation to yield atrasentan . This method is noted for its mild reaction conditions, simplicity, low cost, and high yield .

Chemical Reactions Analysis

Atrasentan undergoes various chemical reactions, including:

Properties

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

IUPAC Name

(2S,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28-/m1/s1

InChI Key

MOTJMGVDPWRKOC-XTBZXYEFSA-N

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.